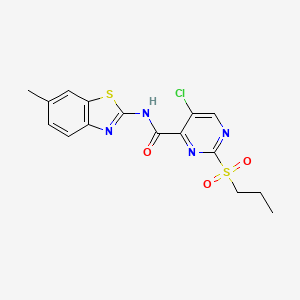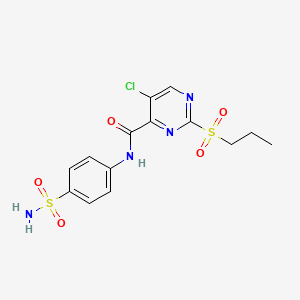
5-chloro-2-(propylsulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(propane-1-sulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpyrimidines. This compound is characterized by the presence of a chloro group, a propane-1-sulfonyl group, a sulfamoylphenyl group, and a pyrimidine-4-carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(propane-1-sulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Propane-1-sulfonyl Group: The propane-1-sulfonyl group can be introduced via sulfonylation reactions using reagents like propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction involving 4-aminobenzenesulfonamide and the pyrimidine intermediate.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and amide groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or sulfonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with modified sulfonyl or amide groups.
Reduction: Reduced derivatives with modified nitro or sulfonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
5-Chloro-2-(propane-1-sulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(propane-1-sulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(methylsulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide: Similar structure with a methylsulfonyl group instead of a propane-1-sulfonyl group.
5-Chloro-2-(ethylsulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide: Similar structure with an ethylsulfonyl group instead of a propane-1-sulfonyl group.
5-Chloro-2-(butane-1-sulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide: Similar structure with a butane-1-sulfonyl group instead of a propane-1-sulfonyl group.
Uniqueness
The uniqueness of 5-chloro-2-(propane-1-sulfonyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15ClN4O5S2 |
|---|---|
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
5-chloro-2-propylsulfonyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H15ClN4O5S2/c1-2-7-25(21,22)14-17-8-11(15)12(19-14)13(20)18-9-3-5-10(6-4-9)26(16,23)24/h3-6,8H,2,7H2,1H3,(H,18,20)(H2,16,23,24) |
Clave InChI |
WZWQOEDWMFJPHD-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11416062.png)
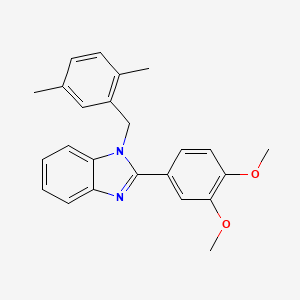
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11416072.png)
![ethyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate](/img/structure/B11416074.png)
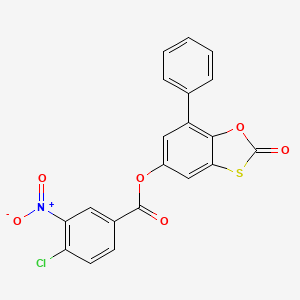
![8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11416088.png)
![5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416089.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416093.png)
![5-methyl-2-{[4-(propan-2-yl)benzyl]sulfanyl}-1H-benzimidazole](/img/structure/B11416096.png)
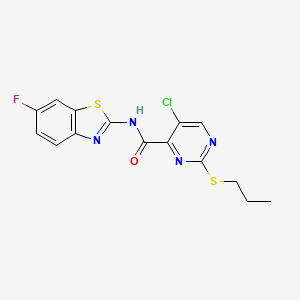
![7-(2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416117.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416121.png)

